N-Methyl pemetrexed

Impurity profiling Structural elucidation NMR spectroscopy

N-Methyl pemetrexed (CAS 869791-42-4), formally designated as Pemetrexed EP Impurity A and Pemetrexed Disodium Heptahydrate Impurity A (USP), is a process-related impurity of the multi-targeted antifolate antineoplastic agent pemetrexed. It arises via N3-methylation of the deazaguanine moiety during the CDMT/NMM-mediated peptide coupling step in pemetrexed disodium synthesis.

Molecular Formula C21H23N5O6
Molecular Weight 441.4 g/mol
CAS No. 869791-42-4
Cat. No. B565922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl pemetrexed
CAS869791-42-4
SynonymsN-[4-[2-(2-Amino-4,7-dihydro-1-methyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid, Pemetrexed EP Impurity A,
Molecular FormulaC21H23N5O6
Molecular Weight441.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H23N5O6/c1-26-17-16(19(30)25-21(26)22)13(10-23-17)7-4-11-2-5-12(6-3-11)18(29)24-14(20(31)32)8-9-15(27)28/h2-3,5-6,10,14,23H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H,31,32)(H2,22,25,30)/t14-/m0/s1
InChIKeyJKULRGFPYBAJTE-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl Pemetrexed (CAS 869791-42-4): Essential Procurement Reference for Pemetrexed EP Impurity A Analytical Standards


N-Methyl pemetrexed (CAS 869791-42-4), formally designated as Pemetrexed EP Impurity A and Pemetrexed Disodium Heptahydrate Impurity A (USP), is a process-related impurity of the multi-targeted antifolate antineoplastic agent pemetrexed . It arises via N3-methylation of the deazaguanine moiety during the CDMT/NMM-mediated peptide coupling step in pemetrexed disodium synthesis . The compound is an antifolate cytotoxic agent with potential utility in cancer-related research , but its primary procurement rationale is as a characterized reference standard for pharmacopeial impurity monitoring, analytical method validation (AMV), and quality control (QC) in ANDA submissions and commercial API production .

Why N-Methyl Pemetrexed Cannot Be Substituted by Pemetrexed or Other In-Class Impurities for Analytical Quality Control


Although N-methyl pemetrexed belongs to the same antifolate structural class as pemetrexed and retains cytotoxic activity, it is functionally non-interchangeable with the parent drug or other process impurities for any analytical or regulatory application . The N3-methylation introduces a defined and diagnostic chromatographic retention shift (relative retention time distinct from pemetrexed, the D-isomer, dimer impurities, and degradation products), which has been exploited in validated stability-indicating RP-HPLC methods for related substances determination in both drug substance and drug product . Pharmacopeial monographs (EP, USP) assign this compound a unique impurity designation (Impurity A) with a specified acceptance criterion that differs from those of Impurity B, Impurity C, Impurity D, Impurity E (D-enantiomer), or unspecified impurities; substituting a non-methylated or differently substituted analog would invalidate system suitability, peak identification, and quantification . Furthermore, the ICH Q3A qualification threshold of 0.05% for pemetrexed disodium (daily dose >2 g/day) mandates identity-specific reference standards for this exact chemical entity—no other compound, including pemetrexed itself, can serve as a surrogate for impurity quantification in release testing .

N-Methyl Pemetrexed (869791-42-4): Quantitative Differentiation Evidence Versus Closest Comparators for Procurement Decision Support


N3-Methylation Structural Identity: Definitive NMR Evidence Distinguishing N-Methyl Pemetrexed from Pemetrexed and All Other EP Impurities

N-Methyl pemetrexed bears a single methyl substituent at the N3 position of the pyrrolo[2,3-d]pyrimidine ring, a modification absent in pemetrexed (which carries an N3-hydrogen) and distinct from all other pharmacopeial impurities including the N,N-dimethylformamidine impurity 7 (EP Impurity B), the enantiomeric impurity (R)-1 (EP Impurity E), and the dipeptide impurities 8 and 9 . The site of methylation was unambiguously confirmed by 1H-15N g-HMBC NMR, which revealed a diagnostic cross-peak between the N3-CH3 protons (δ 3.56 ppm) and the N3 nitrogen (δ −274.2 ppm); this methylation induces a strong shielding increase of approximately 66 ppm at N3 and approximately 12 ppm at C4 relative to pemetrexed, providing a unique spectroscopic fingerprint that no other pemetrexed-related impurity replicates . The molecular formula C21H23N5O6 (MW 441.44 g/mol) differs from pemetrexed (C20H21N5O6, MW 427.41 g/mol) by exactly one CH2 unit (+14.03 Da), a mass difference resolvable by both high-resolution MS and routine LC-MS .

Impurity profiling Structural elucidation NMR spectroscopy Pharmaceutical analysis

Process-Related Formation Mechanism and Quantitative Control Limit: Differentiation from Degradation Impurities

N-Methyl pemetrexed is a process-related impurity formed during the convergent peptide coupling step when excess CDMT·NMM complex decomposes to generate a methylating species that alkylates the N3 position of the deazaguanine intermediate . This formation mechanism fundamentally differs from degradation impurities (e.g., hydrolytic ring-opened products, oxidative dimers) and is governed by CDMT stoichiometry and reaction time/temperature parameters rather than storage or stress conditions . In early development batches, impurity levels ranged from 0.05% to 0.5% by HPLC, exceeding the ICH Q3A qualification threshold of 0.05% for pemetrexed disodium (daily dose >2 g/day) and driving the need for dedicated reference standard procurement . Under optimized manufacturing conditions, the level is controlled to approximately 0.02% . A Dr. Reddy's patent application further specifies pemetrexed disodium containing less than 0.1% of this impurity by HPLC as a target quality attribute .

Process impurity control ICH Q3A Synthetic route characterization Quality by Design

HPLC System Suitability Parameters: Chromatographic Resolution from Co-Eluting Impurities and Pemetrexed

Validated stability-indicating RP-HPLC methods specifically include N-methyl pemetrexed as a resolved peak among process-related substances. Hemchand et al. (2019) reported a gradient RP-HPLC method on a Hypersil BDS C18 column (100 × 4.6 mm, 3 µm) at 27°C with mobile phase consisting of 0.02 M sodium dihydrogen phosphate (0.1% formic acid, pH 3.8) and acetonitrile (40:60 v/v) at 1.2 mL/min, achieving baseline resolution of N-methyl pemetrexed from pemetrexed, Dimer-1 impurity, Dimer-2 impurity, pemetrexed diethyl ester, alanine derivative, DMF derivative, acid intermediate, oxidation impurity, and D-isomer . The Warner et al. (2015) purity control strategy paper determined relative response factors (RRF) for 13 impurities including N-methyl pemetrexed (Impurity A), with system suitability solutions designed to verify peak resolution and identification without requiring individual impurity reference standards for every analysis—however, the primary reference standard remains essential for initial RRF determination and periodic system suitability verification . Relative retention times and acceptance criteria (NMT) are specified in pharmacopeial monographs, with typical individual unspecified impurity limits set at NMT 0.24% and total impurities at NMT 1.30% for the drug substance .

RP-HPLC method validation System suitability Related substances ANDA regulatory submission

Physicochemical Property Profile: Quantitative Differentiation from Pemetrexed for Formulation and Analytical Method Development

The N3-methylation in N-methyl pemetrexed alters key physicochemical properties relative to pemetrexed, with implications for both analytical method development and the physical handling of reference standards. The calculated LogP of N-methyl pemetrexed is −1.34, reflecting slightly increased lipophilicity versus pemetrexed (typical LogP of the diacid form is more negative), while the density is 1.5 ± 0.1 g/cm³ . The melting point exceeds 208°C with decomposition . Solubility data indicate slight solubility in DMSO, water, and basic alcohols . Notably, the free acid form of N-methyl pemetrexed (compound 6) forms a gel in DMSO solution, which necessitated use of the diethyl ester derivative (compound 13) for NMR characterization—a behavior not reported for pemetrexed diacid . This gelation property materially affects solution preparation protocols for analytical use. The hydrogen bond donor count (5), hydrogen bond acceptor count (6), rotatable bond count (9), and heavy atom count (32) are all defined and differ from pemetrexed by the additional methyl carbon and its associated hydrogens .

Physicochemical characterization Solubility LogP Pre-formulation Reference standard storage

Biological Activity Context: Antifolate Cytotoxic Activity with Evidence Gap Relative to Pemetrexed for Therapeutic Selection

N-Methyl pemetrexed is classified as an antifolate cytotoxic agent with reported activity against lung cancer cells in vitro and inhibition of glutamic acid decarboxylase (GAD), leading to glutamate accumulation . However, direct quantitative head-to-head enzyme inhibition data (Ki values for TS, DHFR, GARFT) or cytotoxicity IC50 values for N-methyl pemetrexed against pemetrexed are not available in the published literature . By contrast, the Ki values of pemetrexed pentaglutamate for TS, DHFR, and GARFT are well-established at 1.3 nM, 7.2 nM, and 65 nM, respectively . The N3-methylation is predicted to alter folate transporter recognition and polyglutamation efficiency (the N3 position is proximal to the substrate binding region of folylpolyglutamate synthetase), but no quantitative enzymology data exist to confirm the magnitude of this effect . The designation as an impurity—rather than an active metabolite or alternative therapeutic—is reinforced by the observation that at typically observed impurity levels (≤0.5%), the compound is unlikely to significantly impact pemetrexed's clinical efficacy .

Cytotoxicity Antifolate mechanism Cancer research Impurity qualification

Pharmacopeial Monograph Assignment and USP Reference Standard Availability: Regulatory-Grade Identity Differentiation

N-Methyl pemetrexed is officially designated in the European Pharmacopoeia as Pemetrexed Disodium Heptahydrate Impurity A (EP Impurity A) and in the USP as a Pharmaceutical Analytical Impurity (PAI) for pemetrexed disodium . The USP offers this compound as a characterized analytical material (Catalog No. 1A08270, 25 mg, $1,250.00), distinct from official USP Reference Standards but supplied with a Product Information Sheet and associated documentary standards . The compound is also listed with the FDA UNII identifier QDJ47U4SYL in the NCATS Inxight Drugs database . This formal pharmacopeial recognition confers a unique regulatory status: N-methyl pemetrexed is the only N-methylated pemetrexed derivative with a defined acceptance criterion in official monographs. Neither pemetrexed nor any other pemetrexed impurity (including Impurity B, C, D, or E) can substitute for this specific entity in monograph compliance testing . Commercial suppliers provide this compound at purities ≥95% (typical 98%+) with full Certificate of Analysis including HPLC purity, identity by NMR/MS, and residual solvent data .

Pharmacopeial impurity USP reference standard EP monograph Regulatory compliance ANDA quality control

N-Methyl Pemetrexed (869791-42-4): High-Impact Application Scenarios Anchored in Quantitative Differentiation Evidence


Pharmacopeial Impurity Reference Standard for ANDA Submission and Commercial API Batch Release Testing

N-Methyl pemetrexed serves as the essential impurity reference standard for quantifying EP Impurity A / USP Pemetrexed Disodium Heptahydrate Impurity A in drug substance and drug product release testing. Validated RP-HPLC methods rely on this compound for system suitability verification (peak identity, resolution from pemetrexed, and RRF determination) . Given the ICH Q3A qualification threshold of 0.05% for pemetrexed disodium (daily dose >2 g/day), any batch exceeding this level requires identity-confirmed quantitation using an authenticated reference standard—pemetrexed itself or other impurities cannot substitute for this purpose . Procurement of USP Catalog No. 1A08270 or equivalent characterized material (purity ≥95%) is a prerequisite for ANDA analytical method validation and ongoing QC compliance .

Process Development and Synthetic Route Optimization: Monitoring N3-Methylation During Peptide Coupling

During manufacturing process development, N-methyl pemetrexed is monitored as a critical process impurity whose levels reflect the efficiency of control over the CDMT/NMM-mediated coupling step. The Kjell et al. (2005) study demonstrated that N-methyl impurity formation is driven by excess CDMT·NMM complex decomposition at elevated temperatures and extended reaction times, reaching typical levels of ~0.02% under optimized conditions but potentially rising to 0.5% in poorly controlled processes . Process chemists use authentic N-methyl pemetrexed reference material to spike reaction mixtures, verify HPLC peak identity, and establish process parameter ranges (CDMT stoichiometry, time, temperature) that maintain this impurity below the pharmacopeial acceptance limit, directly enabling robust process validation for regulatory filing .

Forced Degradation and Stability-Indicating Method Development: Distinguishing Process Impurities from Degradation Products

In forced degradation studies (acid, base, oxidative, thermal, photolytic stress), N-methyl pemetrexed serves as a marker to differentiate process-related impurities from true degradation products. Because N-methyl pemetrexed is formed during synthesis—not during storage or stress—its presence in stressed samples provides a baseline for distinguishing pre-existing process impurities from degradation pathways . The stability-indicating RP-HPLC method by Hemchand et al. (2019) specifically demonstrates baseline resolution of N-methyl pemetrexed from all degradation products generated under ICH Q1A stress conditions, confirming that this impurity does not co-elute with or interfere with degradation product peaks . Laboratories engaged in stability studies for ANDA or post-approval changes require this reference material to ensure method specificity.

Antifolate Structure-Activity Relationship (SAR) Studies: Investigating the Role of N3-Substitution in Polyglutamation and Target Engagement

For academic or industrial medicinal chemistry groups studying antifolate SAR, N-methyl pemetrexed provides a defined tool compound to probe the effect of N3-substitution on folylpolyglutamate synthetase (FPGS) substrate recognition and downstream target enzyme inhibition. The N3-H of classical antifolates participates in a critical hydrogen bond with FPGS; N3-methylation would be predicted to impair polyglutamation and consequently reduce TS/DHFR/GARFT inhibitory potency, but no published quantitative data exist for this specific modification . Researchers procuring this compound for head-to-head enzyme kinetics or cellular pharmacology studies against pemetrexed can generate novel comparative data on potency, polyglutamation efficiency, and transporter substrate specificity, noting that current evidence is limited to class-level structural inference .

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